molecular formula C10H11N5O2 B5831785 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine

6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B5831785
M. Wt: 233.23 g/mol
InChI Key: IXRJKHXRBUTSFE-UHFFFAOYSA-N
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Description

6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution reaction of cyanuric chloride with 3-methoxyphenol, followed by the introduction of amine groups. The reaction conditions often include:

  • Step 1: Nucleophilic Substitution

      Reagents: Cyanuric chloride, 3-methoxyphenol

      Solvent: Acetone or tetrahydrofuran (THF)

      Temperature: 0-5°C

      Catalyst: Base such as sodium hydroxide or potassium carbonate

  • Step 2: Amination

      Reagents: Ammonia or primary amines

      Solvent: Water or ethanol

      Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenolic group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 6-(3-hydroxyphenoxy)-1,3,5-triazine-2,4-diamine.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of N-substituted triazine derivatives.

Scientific Research Applications

6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The methoxyphenoxy group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
  • 6-(2-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
  • 6-(3-ethoxyphenoxy)-1,3,5-triazine-2,4-diamine

Uniqueness

6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is unique due to the position of the methoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-16-6-3-2-4-7(5-6)17-10-14-8(11)13-9(12)15-10/h2-5H,1H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRJKHXRBUTSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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